{(2-Bromoethyl)benzyl}triphenylphosphonium bromide
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Overview
Description
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is a chemical compound with the molecular formula C27H25Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various scientific research applications. The compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl group and a 2-bromoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide and a 2-bromoethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane or toluene. The reaction mixture is often heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol, while coupling reactions can produce various complex organic molecules.
Scientific Research Applications
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in targeting and modifying biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide involves its ability to interact with various molecular targets through its phosphonium group. The compound can form stable complexes with nucleophiles and other reactive species, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is unique due to its specific combination of a benzyl group and a 2-bromoethyl group attached to the triphenylphosphonium moiety. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Biological Activity
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide (TPP-Br) is a phosphonium salt that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl bromide with triphenylphosphine in the presence of a base. The general reaction can be represented as follows:
This method has been optimized for yield and purity using various solvents and reaction conditions, including microwave-assisted synthesis which significantly reduces reaction time and improves yields.
Antiproliferative Effects
Research has demonstrated that TPP derivatives, including TPP-Br, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that TPP-Br can inhibit the growth of human cancer cells such as MDA-MB-231 (breast cancer), A375 (melanoma), and PC-3 (prostate cancer) at micromolar concentrations. The mechanism involves mitochondrial targeting, leading to apoptosis through mitochondrial membrane depolarization and cytochrome c release .
The biological activity of TPP-Br is primarily attributed to its ability to accumulate in mitochondria due to the positive charge of the triphenylphosphonium moiety. Once localized in the mitochondria, TPP-Br disrupts mitochondrial function, leading to:
- Mitochondrial Membrane Depolarization : This effect is critical for initiating apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, further promoting cell death.
- Cell Cycle Arrest : TPP-Br has been shown to induce G1/S phase arrest in certain cancer cell lines .
Case Studies
Several studies highlight the efficacy of TPP-Br in cancer therapy:
- Study on MDA-MB-231 Cells : In vitro experiments indicated that TPP-Br induced apoptosis at concentrations as low as 10 μM. The study noted significant changes in mitochondrial membrane potential and increased levels of apoptotic markers such as cleaved caspase-3 .
- Comparative Study with Other TPP Derivatives : A comparative analysis revealed that TPP-Br exhibited higher cytotoxicity compared to simpler alkyl-TPP derivatives. The introduction of a bromoethyl group was essential for enhancing its selective toxicity towards malignant cells while sparing non-malignant cells .
- In Vivo Studies : Preliminary animal studies suggest that TPP-Br could reduce tumor size without significant toxicity to normal tissues, indicating its potential as a therapeutic agent in cancer treatment.
Data Table
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
{(2-Bromoethyl)benzyl}TPP-Br | MDA-MB-231 | 10 | Mitochondrial depolarization |
{(2-Bromoethyl)benzyl}TPP-Br | A375 | 15 | ROS production and apoptosis |
Dodecyl-TPP | MCF-7 | 250 | Impaired mitochondrial function |
Propyl-TPP | Non-malignant | >100 | Low cytotoxicity |
Properties
CAS No. |
21844-32-6 |
---|---|
Molecular Formula |
C27H25Br2P |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
(3-bromo-1-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25BrP.BrH/c28-22-21-27(23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
InChI Key |
UQFITGXOWSLIOB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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